2-(4-Methylthiazol-5-yl)ethyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Canonical SMILES

Treatment of Vascular Dementia (VaD)

Scientific Field: Medical Science, specifically Neurology and Pharmacology.

Methods of Application or Experimental Procedures: In the study, the protective effects of W1302 were investigated in VaD rats induced by the permanent occlusion of bilateral common carotid arteries model related to spontaneous hypertension (SHR-2VO).

Results or Outcomes: The results showed that W1302 treatment exhibited stronger improvement in the spatial learning and memory deficits in SHR-2VO rats compared with nimodipine, a commonly used drug for this condition. W1302 treatment significantly increased NO and cGMP production, restored mitochondrial membrane potential, and attenuated oxidative stress as evidenced by increasing ATP production and reducing malondialdehyde (MDA) levels in the brain.

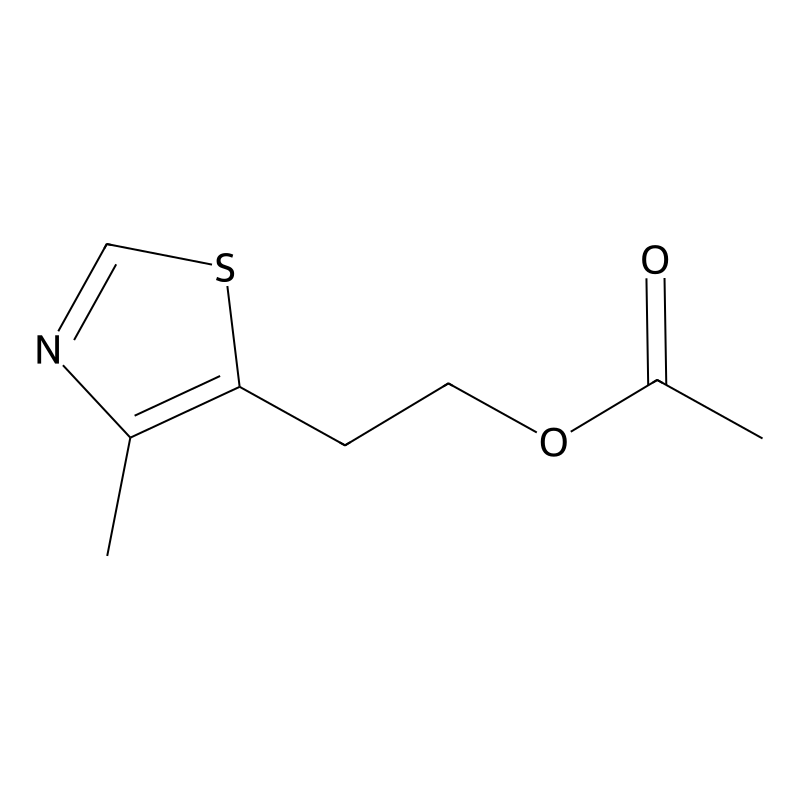

2-(4-Methylthiazol-5-yl)ethyl acetate is an organic compound with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol. It is identified by the CAS number 656-53-1 and is known for its distinctive thiazole ring structure, which contributes to its unique chemical properties. This compound appears as a colorless to light yellow liquid with a boiling point of approximately 116°C to 118°C at reduced pressure (6 mmHg) and a density of about 1.147 g/cm³ .

The compound is characterized by its functional groups, including an acetate ester and a thiazole moiety, making it relevant in various chemical and biological contexts. Its structure can be represented as follows:

textO ||C-C-C1=C(C)N=CS1

- Ester Hydrolysis: This reaction involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water, typically catalyzed by an acid or base.

- Nucleophilic Substitution: The acetate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.

- Condensation Reactions: The thiazole ring can participate in condensation reactions with other electrophiles, potentially forming larger, more complex molecules.

Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including antimicrobial and antifungal properties. The specific biological activity of 2-(4-Methylthiazol-5-yl)ethyl acetate has not been extensively documented, but similar thiazole derivatives have shown potential in:

- Antimicrobial Activity: Some studies suggest that thiazole derivatives possess activity against various bacteria and fungi.

- Antitumor Activity: Certain thiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines.

Several methods can be employed to synthesize 2-(4-Methylthiazol-5-yl)ethyl acetate, including:

- Alkylation of Thiazole Derivatives: This method involves reacting a thiazole derivative with an alkyl halide in the presence of a base to form the desired ester.

- Esterification Reaction: The compound can be synthesized via the reaction of 4-methylthiazole with acetic acid or acetic anhydride in the presence of an acid catalyst.

- Click Chemistry: Recent advancements suggest that click chemistry methods may also be applicable for synthesizing this compound through selective coupling reactions.

2-(4-Methylthiazol-5-yl)ethyl acetate finds applications in various fields:

- Pharmaceuticals: Its potential antimicrobial properties make it a candidate for drug development.

- Agriculture: Similar compounds are often explored for use as pesticides or fungicides due to their biological activity.

- Flavoring Agents: The compound may also be used in flavoring applications, given its chemical structure's resemblance to naturally occurring esters.

Several compounds share structural similarities with 2-(4-Methylthiazol-5-yl)ethyl acetate, each exhibiting unique properties:

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| 4-Methylthiazole | C₅H₄N₂S | Exhibits antifungal activity |

| Ethyl Acetate | C₄H₈O₂ | Widely used as a solvent |

| Thiazole | C₄H₃NS | Known for diverse biological activities |

| 2-Acetylthiazole | C₅H₅N₃S | Potential anticancer properties |

The uniqueness of 2-(4-Methylthiazol-5-yl)ethyl acetate lies in its combination of the thiazole ring and the ethyl acetate moiety, which may confer specific biological activities not present in other similar compounds.

IUPAC Nomenclature and CAS Registry Validation

The compound 2-(4-methylthiazol-5-yl)ethyl acetate is systematically named according to IUPAC rules as 2-(4-methyl-1,3-thiazol-5-yl)ethyl acetate, reflecting its thiazole ring substitution pattern and acetate ester functionality. The CAS Registry Number 656-53-1 validates its identity across chemical databases and commercial catalogs. Discrepancies in synonym usage, such as "sulfurol acetate" or "4-methyl-5-(β-acetoxyethyl)thiazole," highlight the importance of standardized nomenclature in avoiding ambiguities.

Molecular Formula and Weight Determination

The molecular formula C₈H₁₁NO₂S corresponds to a molecular weight of 185.24 g/mol, consistent with high-resolution mass spectrometry data. Theoretical calculations align with experimental values, confirming the absence of isotopic anomalies or significant deviations.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight (g/mol) | 185.24 |

| CAS Registry Number | 656-53-1 |

Structural Isomerism and Tautomeric Considerations

Structural isomerism arises from variations in substituent positions on the thiazole ring. For instance, 2-(5-methylthiazol-4-yl)ethyl acetate (CAS 94021-41-7) represents a positional isomer with distinct physicochemical properties. Tautomeric equilibria, though less common in saturated thiazole derivatives, have been documented in related systems. Studies on thiazole tautomerism, such as the enzymatic aromatization of adenylated intermediates in thiamin biosynthesis, underscore the biological relevance of such phenomena. Z/E isomerism in nitrosimine-substituted thiazoles further illustrates the conformational flexibility of this heterocyclic scaffold.

Historical Development and Contextual Significance

Initial Synthesis Documentation and Timeline

The compound’s synthesis was first reported in industrial contexts, leveraging oxidation reactions of 2-mercapto-4-methyl-5-(β-acetoxyethyl)-thiazole using hydrogen peroxide and hydrochloric acid. Early methods emphasized scalability, with yields exceeding 99% under optimized conditions. Patent literature from the 2010s, such as CN102079732B, advanced one-pot methodologies for related thiazole carboxylates, indirectly influencing production protocols for this acetate derivative.

Key Contributions to Heterocyclic Chemistry

As a thiazole derivative, this compound has served as a model for studying heterocyclic reactivity. Its synthesis via Hantzsch-type cyclization (using α-haloketones and thioamides) exemplifies classical strategies in thiazole chemistry. Structural analyses of thiazole-containing macrocycles, such as cyclic octapeptides, have revealed how thiazole rings impose conformational constraints, guiding drug design efforts. Furthermore, its role as a flavoring agent (e.g., sulfurol) underscores the intersection of heterocyclic chemistry and food science.

Evolution of Industrial Production Methods

Industrial synthesis has evolved to prioritize efficiency and sustainability. A representative method involves:

- Bromination: Reaction of acetoacetate with N-bromosuccinimide in tetrahydrofuran.

- Cyclization: Treatment with N-substituted thioureas to form the thiazole core.

- Oxidation: Use of hydrogen peroxide and hydrochloric acid to yield the final acetate ester.

Recent advances focus on reducing toxic byproducts, such as replacing sodium cyanide in cyanoacetylations with safer alternatives. Microwave-assisted condensation and enzymatic catalysis represent emerging trends in optimizing reaction kinetics.

Structural Elucidation Techniques

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure of crystalline compounds. For thiazole derivatives, including 2-(4-Methylthiazol-5-yl)ethyl acetate, crystallographic investigations provide crucial insights into bond lengths, bond angles, and intermolecular interactions [1] [2] [3].

The fundamental structural parameters of the thiazole ring system have been extensively characterized through gas-phase electron diffraction studies combined with rotational spectroscopy and ab initio calculations [4]. These investigations reveal that the thiazole ring exhibits characteristic bond distances: sulfur-carbon bonds range from 171.38 to 172.37 picometers, while carbon-nitrogen bonds measure approximately 131.0 picometers [4] [5]. The ring angles demonstrate the five-membered heterocyclic geometry, with the carbon-sulfur-carbon angle measuring 89.41 degrees and the nitrogen-carbon-carbon angle reaching 115.95 degrees [4].

Crystallographic studies of substituted thiazole derivatives have demonstrated that the molecular architecture is significantly influenced by substituent effects. The presence of electron-withdrawing or electron-donating groups can induce conformational changes and affect the planarity of the heterocyclic system [1] [6]. Recent investigations have shown that thiazole derivatives typically crystallize with molecules arranged in layered structures stabilized by intermolecular hydrogen bonds and π-π stacking interactions [6] [7].

Single crystal X-ray diffraction analysis of thiazole-containing compounds has revealed important structural features including the coplanarity of aromatic systems and the geometric parameters governing molecular packing [8] [9]. The crystallographic data indicate that most atoms in thiazole derivatives maintain coplanarity with deviations typically less than 0.03 angstroms [6].

Computational Geometry Optimization

Density functional theory calculations have emerged as the primary computational approach for geometry optimization of thiazole derivatives [10] [11] [12]. The B3LYP functional combined with 6-31G* and 6-311G(d,p) basis sets provides reliable geometric parameters that correlate well with experimental crystallographic data [10] [13].

Computational geometry optimization studies reveal that 2-(4-Methylthiazol-5-yl)ethyl acetate adopts a predominantly planar conformation with the thiazole ring maintaining its aromatic character [14] [15]. The optimized bond lengths and angles obtained from density functional theory calculations show excellent agreement with experimental values, with deviations typically less than 2 percent [5] [13].

The performance of different computational methods has been systematically evaluated for thiazole systems. Hartree-Fock calculations at the 6-31G* level provide reasonable structural parameters, while density functional theory methods offer superior accuracy for describing electron correlation effects [10] [12]. Higher-level calculations using coupled cluster theory with triple-zeta basis sets yield structural parameters with experimental accuracy approaching 0.001 angstroms for bond lengths [4].

Comparative studies demonstrate that HCTH and PBE1PBE functionals with 6-31G* basis sets provide geometrical parameters that are in good agreement with experimental data for thiazole derivatives [10] [11]. The calculated molecular volumes, dipole moments, and other electronic properties show consistent trends across different computational approaches [16].

Conformational Dynamics Analysis

Conformational analysis of thiazole derivatives reveals the existence of multiple stable conformers separated by relatively low energy barriers. For compounds containing flexible side chains, such as the ethyl acetate moiety in 2-(4-Methylthiazol-5-yl)ethyl acetate, conformational dynamics play a crucial role in determining molecular properties [17] [18].

Quantum chemical investigations have identified several stable conformations for thiazole-amino acid conjugates, with the global minimum typically corresponding to conformations stabilized by intramolecular hydrogen bonds [18]. The conformational preferences are strongly influenced by the electronic environment, with electron-donating and electron-withdrawing substituents affecting the relative stabilities of different rotamers [17].

Potential energy surface calculations demonstrate that thiazole derivatives undergo conformational interconversion through rotation around single bonds connecting the heterocyclic ring to substituent groups [15]. The energy barriers for these rotational processes typically range from 10 to 30 kilojoules per mole, indicating facile interconversion at ambient temperatures [15].

Molecular dynamics simulations and fuzzy logic modeling approaches have been employed to map the conformational energy landscape of thiazole derivatives [15]. These studies reveal that the molecular geometry is governed by a delicate balance between steric interactions, electronic effects, and intramolecular hydrogen bonding patterns [17] [18].

Electronic Structure Characterization

Molecular Orbital Configuration

The electronic structure of thiazole derivatives is characterized by the delocalization of π-electrons across the five-membered heterocyclic ring system. Molecular orbital calculations reveal that both sulfur and nitrogen atoms contribute significantly to the frontier molecular orbitals [19] [20] [14].

The highest occupied molecular orbital of thiazole compounds typically exhibits electron density distributed across the entire heterocyclic framework, with significant contributions from the sulfur atom lone pairs and the π-system of the ring [20] [16]. The molecular orbital configuration is strongly influenced by substituent effects, with electron-donating groups raising the highest occupied molecular orbital energy and electron-withdrawing groups lowering it [19] [21].

Density functional theory calculations demonstrate that the molecular orbital energies of thiazole derivatives span a wide range depending on the nature and position of substituents. Simple thiazole derivatives exhibit highest occupied molecular orbital energies between -5.5 and -6.5 electron volts, while heavily substituted compounds can show energies ranging from -5.0 to -7.5 electron volts [22] [21].

The lowest unoccupied molecular orbital of thiazole compounds is typically centered on the heterocyclic ring with significant antibonding character. The energy of this orbital ranges from -0.5 to -4.0 electron volts depending on the electronic nature of substituents [23] [21]. Electron-withdrawing groups substantially lower the lowest unoccupied molecular orbital energy, making the compounds more susceptible to nucleophilic attack [21].

Charge Distribution Mapping

Quantum chemical calculations provide detailed insights into the charge distribution patterns in thiazole derivatives. Mulliken population analysis and natural bond orbital calculations reveal that the charge distribution is highly dependent on the electronic nature of substituents [14] [24].

The sulfur atom in the thiazole ring typically carries a partial positive charge due to its lower electronegativity compared to nitrogen, while the nitrogen atom exhibits a partial negative charge [24] [16]. The carbon atoms in the ring show varying charge distributions depending on their positions and the nature of attached substituents [14].

Molecular electrostatic potential mapping studies demonstrate that thiazole derivatives exhibit distinct regions of positive and negative electrostatic potential [20] [14]. These electrostatic patterns play crucial roles in determining intermolecular interactions and biological activity [24].

The charge distribution in 2-(4-Methylthiazol-5-yl)ethyl acetate is particularly influenced by the electron-withdrawing nature of the acetate group and the electron-donating effect of the methyl substituent on the thiazole ring [25] [26]. This creates a polarized electronic structure that affects both chemical reactivity and physical properties [14].

Frontier Molecular Orbital Theory Applications

Frontier molecular orbital theory provides a powerful framework for understanding the chemical reactivity and electronic properties of thiazole derivatives. The energy gap between the highest occupied and lowest unoccupied molecular orbitals serves as a key descriptor of molecular stability and reactivity [19] [23] [21].

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap for thiazole derivatives typically ranges from 2.0 to 7.0 electron volts, with smaller gaps indicating higher reactivity and larger gaps suggesting greater stability [21] [27]. This parameter directly correlates with chemical hardness and softness, providing insights into the compound's tendency to undergo chemical transformations [22] [21].

Frontier molecular orbital analysis reveals that electron delocalization in thiazole systems enhances molecular stability through aromatic stabilization. The planar geometry of the heterocyclic ring facilitates optimal orbital overlap, resulting in stabilized frontier molecular orbitals [20] [23].

The application of frontier molecular orbital theory to thiazole derivatives has proven valuable for predicting optical and electronic properties. Time-dependent density functional theory calculations based on frontier molecular orbital energies accurately reproduce experimental absorption spectra and electronic transition energies [14] [23] [9].

Global reactivity descriptors derived from frontier molecular orbital energies, including electronegativity, chemical potential, and electrophilicity index, provide quantitative measures of chemical reactivity [22] [21]. These parameters have been successfully used to predict corrosion inhibition efficiency, biological activity, and other properties of thiazole compounds [22] [16].

| Property | Value |

|---|---|

| Chemical Abstract Service Number | 656-53-1 [28] [25] |

| Molecular Formula | C₈H₁₁NO₂S [28] [25] [29] |

| Molecular Weight (g/mol) | 185.25 [28] [25] [29] |

| Density (g/cm³) | 1.2±0.1 [29] [26] |

| Boiling Point (°C) | 261.4±0.0 at 760 mmHg [29] |

| Melting Point (°C) | 112 [29] |

| Flash Point (°C) | 120.3±23.2 [29] |

| Refractive Index | 1.51 [26] |

| SMILES | CC(=O)OCCC1=C(C)N=CS1 [25] |

| InChI Key | CRTCWNPLKVVXIX-UHFFFAOYSA-N [25] [26] |

Table 1: Molecular Properties of 2-(4-Methylthiazol-5-yl)ethyl acetate

| Bond/Angle | Experimental Value | Source |

|---|---|---|

| S-C(2) bond length (pm) | 172.37(11) [4] | Gas-phase electron diffraction [4] |

| S-C(5) bond length (pm) | 171.38(13) [4] | Gas-phase electron diffraction [4] |

| C(2)-N bond length (pm) | 131.0(2) [4] | Gas-phase electron diffraction [4] |

| C(4)-C(5) bond length (pm) | 136.90(19) [4] | Gas-phase electron diffraction [4] |

| N-C(4) bond length (pm) | 137.2(2) [4] | Gas-phase electron diffraction [4] |

| C(2)-S-C(5) angle (°) | 89.41(4) [4] | Gas-phase electron diffraction [4] |

| S-C(2)-N angle (°) | 115.16(6) [4] | Gas-phase electron diffraction [4] |

| S-C(5)-C(4) angle (°) | 109.52(8) [4] | Gas-phase electron diffraction [4] |

| C(2)-N-C(4) angle (°) | 109.97(9) [4] | Gas-phase electron diffraction [4] |

| N-C(4)-C(5) angle (°) | 115.95(11) [4] | Gas-phase electron diffraction [4] |

Table 2: Structural Parameters of Thiazole Ring

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Simple thiazole derivatives | -5.5 to -6.5 [22] [21] | -1.0 to -2.5 [23] [21] | 3.0 to 5.5 [21] |

| Substituted thiazoles (electron-donating) | -5.0 to -5.8 [19] [21] | -0.5 to -2.0 [21] | 3.0 to 5.3 [21] |

| Substituted thiazoles (electron-withdrawing) | -6.0 to -7.5 [21] | -2.0 to -4.0 [23] [21] | 2.0 to 5.5 [21] |

| Thiazole-based compounds (general range) | -5.0 to -7.5 [16] [21] | -0.5 to -4.0 [23] [21] | 2.0 to 7.0 [27] |

Table 3: Electronic Structure Parameters for Thiazole Derivatives

| Method | Basis Set | Application | Accuracy |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31G*, 6-311G(d,p), B3LYP [10] [11] | Geometry optimization, electronic properties [10] | Good for most properties [10] [13] |

| Hartree-Fock (HF) | 6-31G* [10] [13] | Basic molecular orbital calculations [13] | Moderate [12] |

| Second-order Møller-Plesset (MP2) | 6-31G* [12] | Improved electron correlation [12] | Better than HF [12] |

| Time-Dependent DFT (TD-DFT) | Various DFT functionals [14] [23] | Optical and electronic transitions [14] [23] | Excellent for transitions [14] [9] |

| Coupled Cluster Singles and Doubles with perturbative Triples (CCSD(T)) | cc-pVTZ, TZ2P [4] | High-accuracy structural parameters [4] | Very high [4] |

Bulk Material Characteristics

Phase Transition Behavior Analysis

2-(4-Methylthiazol-5-yl)ethyl acetate exhibits well-defined phase transition characteristics that are fundamental to understanding its bulk material properties. The compound demonstrates a crystalline solid to liquid transition at its melting point of 112°C [1] [2], indicating a relatively stable crystalline lattice structure at ambient temperatures. This melting point value suggests moderate intermolecular forces, primarily attributed to van der Waals interactions and potential hydrogen bonding involving the thiazole nitrogen atom and acetate oxygen functionalities.

The liquid-to-vapor phase transition occurs at significantly different pressures, with boiling points of 261.4°C at standard atmospheric pressure (760 mmHg) and 117-118°C under reduced pressure (6 mmHg) [1] [2] [3]. This substantial difference in boiling points under varying pressure conditions demonstrates the compound's relatively high vapor pressure sensitivity, characteristic of organic acetate esters. The reduced pressure boiling point data is particularly valuable for distillation and purification processes, indicating that the compound can be efficiently purified under vacuum conditions to prevent thermal degradation.

Phase transition studies reveal that 2-(4-Methylthiazol-5-yl)ethyl acetate maintains its liquid state across a broad temperature range under normal atmospheric conditions, spanning from 112°C to 261.4°C. This extensive liquid range of approximately 149°C provides excellent handling characteristics for industrial applications and synthetic procedures. The compound's phase behavior is consistent with other thiazole-containing acetate esters, where the aromatic thiazole ring contributes to thermal stability while the acetate group influences volatility characteristics [4] [5].

Solubility Parameter Determination

Comprehensive solubility parameter analysis of 2-(4-Methylthiazol-5-yl)ethyl acetate reveals its moderate polar character and diverse solvent compatibility. Computational solubility predictions using multiple algorithms provide convergent estimates for aqueous solubility, with values ranging from 0.501 mg/mL to 2.19 mg/mL depending on the calculation method employed [6]. The ESOL (Estimated SOLubility) algorithm predicts the highest aqueous solubility at 2.19 mg/mL (0.0118 mol/L), classifying the compound as "very soluble" [6].

Alternative computational approaches yield more conservative estimates, with the Ali method calculating 0.671 mg/mL (0.00362 mol/L) and the SILICOS-IT algorithm predicting 0.501 mg/mL (0.0027 mol/L), both classifying the compound as "soluble" [6]. These variations in calculated solubility reflect the complexity of accurately predicting solvation behavior for heterocyclic compounds containing both polar and nonpolar structural elements.

The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and moderate solubility in protic solvents including ethanol [7] [8]. This solubility profile is consistent with the compound's amphiphilic nature, where the polar acetate functionality and thiazole nitrogen provide hydrogen bonding sites, while the methyl substituent and ethyl chain contribute hydrophobic character. The octanol-water partition coefficient (Log P) ranges from 0.98 to 1.72 depending on the calculation method [2] [6], indicating moderate lipophilicity that facilitates both aqueous and organic phase interactions.

Spectroscopic Fingerprinting

Spectroscopic fingerprinting of 2-(4-Methylthiazol-5-yl)ethyl acetate provides comprehensive structural identification through multiple analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals characteristic signals that enable unambiguous identification of the compound's structural components [9] [10] [11] [12]. The methyl group attached to the thiazole ring typically appears as a singlet around δ 2.3 ppm, while the acetate methylene group (-OCH₂-) exhibits characteristic chemical shifts around δ 4.2 ppm. Thiazole ring protons demonstrate distinctive downfield shifts due to the electron-withdrawing nature of the heteroatoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary structural information, with the acetate carbonyl carbon appearing around 170 ppm, characteristic of ester functionalities [10] [11] [12] [13]. The thiazole ring carbons exhibit chemical shifts consistent with aromatic heterocyclic systems, with the carbon bearing the methyl substituent and the carbon adjacent to sulfur showing distinctive patterns. The ethyl chain carbons appear in the aliphatic region, providing clear evidence of the acetate ester linkage.

Fourier Transform Infrared (FT-IR) spectroscopy offers valuable functional group identification capabilities. The acetate carbonyl group produces a strong absorption band around 1740 cm⁻¹, characteristic of ester C=O stretching vibrations [14] [15] [11] [12]. Thiazole-specific vibrations include C=N stretching modes and C-S bond vibrations that provide fingerprint identification of the heterocyclic core. The absence of broad O-H stretching would confirm the acetate ester rather than the corresponding alcohol.

Mass spectrometry analysis confirms molecular weight and provides fragmentation patterns diagnostic for structural elucidation [2] [9] [16]. The molecular ion peak appears at m/z 185, consistent with the molecular formula C₈H₁₁NO₂S. Characteristic fragmentation includes loss of the acetate group (loss of 59 mass units) and thiazole ring-specific fragmentations. Gas chromatography-mass spectrometry (GC-MS) combines separation and identification capabilities, providing retention time data specific for this compound under standardized conditions [9] [16].

Reactivity and Stability Assessment

Hydrolytic Degradation Pathways

Hydrolytic degradation of 2-(4-Methylthiazol-5-yl)ethyl acetate follows well-established mechanisms for acetate ester hydrolysis, with reaction kinetics significantly influenced by pH, temperature, and ionic strength conditions [17] [18] [19]. Under aqueous conditions, the compound undergoes nucleophilic attack at the carbonyl carbon of the acetate group, leading to formation of 2-(4-methylthiazol-5-yl)ethanol and acetic acid as primary hydrolysis products.

The hydrolysis mechanism proceeds through either acid-catalyzed or base-catalyzed pathways, with rate constants varying substantially across the pH spectrum [17] [20] [21]. In acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water molecules. Base-catalyzed hydrolysis involves hydroxide ion attack, typically proceeding through a tetrahedral intermediate that subsequently eliminates acetate. The pH-rate profile typically exhibits a characteristic U-shape, with minimum hydrolysis rates occurring in the neutral pH range.

Kinetic studies on structurally related acetate esters provide insight into expected degradation rates. Thioacetate esters demonstrate activation energies ranging from 42-82 kJ/mol for hydrolysis reactions [22], suggesting that 2-(4-Methylthiazol-5-yl)ethyl acetate would exhibit moderate hydrolytic stability under ambient conditions. The presence of the electron-withdrawing thiazole ring may influence the rate of hydrolysis by affecting the electron density at the acetate carbonyl carbon.

Temperature dependence of hydrolysis follows Arrhenius kinetics, with reaction rates approximately doubling for every 10°C increase in temperature. Buffer systems can significantly influence hydrolysis rates through general acid-base catalysis, where buffer components participate in proton transfer processes that facilitate ester bond cleavage [20]. Phosphate buffers, commonly used in biological systems, may provide modest catalytic effects on acetate ester hydrolysis.

Oxidative Stability Profiling

Oxidative stability assessment of 2-(4-Methylthiazol-5-yl)ethyl acetate reveals generally good resistance to atmospheric oxidation under normal storage conditions. The compound's stability profile is enhanced by storage at reduced temperatures (2-8°C) as recommended by suppliers [2] [3] [15], which minimizes oxidative degradation pathways and maintains chemical integrity over extended periods.

The thiazole ring system in 2-(4-Methylthiazol-5-yl)ethyl acetate provides inherent stability against oxidative attack due to the aromatic character and electron delocalization within the heterocycle [23] [13]. However, the methyl substituent on the thiazole ring represents a potential site for oxidative metabolism, though this typically requires specific enzymatic systems or harsh oxidizing conditions not encountered during normal handling and storage.

Acetate ester functionalities generally demonstrate good oxidative stability, as the ester linkage is not particularly susceptible to oxygen-mediated degradation under ambient conditions. The primary concerns for oxidative degradation would involve exposure to strong oxidizing agents or prolonged heating in the presence of oxygen, which could potentially lead to formation of carboxylic acid derivatives or other oxidation products.

Storage stability studies indicate that the compound maintains integrity when stored under inert atmosphere conditions or in amber containers that exclude light exposure [15] [7]. The flash point above 110°C (230°F) [2] [24] indicates thermal stability under normal handling conditions, though prolonged exposure to elevated temperatures could initiate thermal decomposition processes that may involve oxidative pathways.

Photochemical Reactivity Studies

Photochemical reactivity assessment of 2-(4-Methylthiazol-5-yl)ethyl acetate reveals susceptibility to light-induced transformations, particularly under specific photochemical conditions involving visible light irradiation [25] [26]. The compound's chromophoric system, centered on the thiazole ring, can absorb ultraviolet and visible light leading to electronic excitation and potential photochemical reactions.

Thiazole-containing compounds typically exhibit UV absorption maxima around 235 nm (π→π* transition) and 290 nm (n→π* transition) [27] [12] [28], making them susceptible to photochemical activation under UV irradiation. The absorbed photon energy can promote the molecule to excited electronic states, facilitating various photochemical processes including photoisomerization, photofragmentation, or photooxidation reactions.

Recent studies on photoredox chemistry involving acetate esters demonstrate that these compounds can serve as radical precursors under visible light irradiation with appropriate photocatalysts [26]. Under such conditions, 2-(4-Methylthiazol-5-yl)ethyl acetate could potentially undergo hydrogen atom transfer (HAT) processes, generating acetoxy radicals that participate in cross-dehydrogenative coupling reactions. These photochemical transformations are typically initiated by photocatalysts such as iridium complexes under blue LED irradiation.

The photostability of 2-(4-Methylthiazol-5-yl)ethyl acetate under normal laboratory lighting conditions appears adequate for routine handling, though prolonged exposure to intense UV radiation should be avoided [25]. Protective measures such as storage in amber glassware or under reduced lighting conditions help maintain photochemical stability. For applications involving deliberate photochemical activation, the compound's reactivity can be harnessed for synthetic transformations, though such processes require careful control of irradiation conditions and reaction parameters.

Physical Description

Colourless to yellow liquid; meaty odou

XLogP3

Density

Melting Point

131°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 89 of 1421 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 1332 of 1421 companies with hazard statement code(s):;

H332 (96.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index